molecular formula C9H12N2O2 B13643799 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione

Cat. No.: B13643799
M. Wt: 180.20 g/mol
InChI Key: WOWZZRREIIOIRN-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione is a chemical compound featuring a 1,3-diketone moiety linked to a 1-ethyl-1H-pyrazole ring. This structure is of significant interest in medicinal and synthetic chemistry. The 1,3-diketone functional group is a versatile precursor and chelating agent, while the pyrazole ring is a privileged scaffold in drug discovery . Pyrazole-containing compounds are found in a wide range of bioactive molecules and several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, underscoring the therapeutic relevance of this heterocycle . Researchers value this compound primarily as a key synthetic intermediate or building block. It can be used in multicomponent reactions (MCRs) to efficiently construct more complex molecular architectures with potential biological activity . Furthermore, the diketone side chain can serve as a starting point for the synthesis of various heterocycles, including pyrazolones, which are themselves subjects of study in developing new synthetic methodologies, such as selective cross-dehydrogenative C–O coupling . This makes it a valuable tool for chemists working in drug discovery programs and materials science. The compound is related to other commercially available pyrazolyl diketones, such as 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, which requires storage under an inert atmosphere at 2-8°C, suggesting similar handling may be advisable for optimal stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C9H12N2O2/c1-3-11-6-8(5-10-11)9(13)4-7(2)12/h5-6H,3-4H2,1-2H3

InChI Key

WOWZZRREIIOIRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione generally follows a multi-step approach involving:

  • Preparation of the butane-1,3-dione backbone (1,3-diketone synthesis).
  • Introduction of the pyrazole ring, often via coupling or condensation reactions.
  • Alkylation on the pyrazole nitrogen to achieve the 1-ethyl substitution.

Preparation of the Butane-1,3-dione Core

The butane-1,3-dione moiety can be prepared by classical Claisen condensation or related acylation methods, often starting from esters or acid derivatives. For example, a related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, was synthesized via a multi-step process involving:

  • Reaction of ethyl trifluoroacetate with ethyl acetate under basic conditions to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
  • Acid-catalyzed conversion to 4,4,4-trifluoro-3-oxo butanoic acid.
  • Conversion to the corresponding acyl chloride using thionyl chloride.
  • Friedel-Crafts acylation in the presence of aluminum chloride and toluene to yield the diketone product.

This approach highlights the utility of acyl chlorides and Friedel-Crafts acylation in diketone synthesis, which can be adapted to prepare the butane-1,3-dione framework for pyrazole substitution.

Alkylation of the Pyrazole Nitrogen

The ethyl substitution at the pyrazole nitrogen (N1) is typically achieved via alkylation reactions using ethyl halides or related alkylating agents under basic conditions. This step is crucial to obtain the 1-ethyl substitution pattern.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Claisen Condensation / Acylation Ethyl trifluoroacetate + ethyl acetate, base; thionyl chloride; AlCl3, toluene, reflux Formation of 1,3-diketone backbone (e.g., butane-1,3-dione derivatives)
2 Pd-Catalyzed Coupling 1-methyl-4-iodopyrazole, vinyl-n-butyl ether, Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, Na2CO3, reflux Introduction of pyrazole ring with alkyl substituent
3 N-Alkylation Ethyl halide, base (e.g., K2CO3 or NaH) Alkylation of pyrazole nitrogen to yield 1-ethyl substitution

Research Findings and Analysis

  • The preparation of the diketone moiety via Friedel-Crafts acylation is efficient with high yields (e.g., 93.2% yield reported for a similar trifluoromethyl-substituted diketone).
  • Palladium-catalyzed coupling provides a versatile route to functionalized pyrazoles, allowing for various substituents and facilitating subsequent modifications.
  • Alkylation of the pyrazole nitrogen is a well-established step that can be optimized by choice of base and alkylating agent to maximize yield and selectivity.
  • No direct single-step synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione was found in the surveyed literature, indicating the need for multistep synthesis combining diketone formation, pyrazole introduction, and alkylation.

Chemical Reactions Analysis

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent-Driven Reactivity : Pyrazole rings with alkyl groups (e.g., ethyl, methyl) enhance thermal stability and ligand versatility compared to purely aryl-substituted diones .
  • Fluorine Impact : Fluorination at the dione position (e.g., 4,4-difluoro) increases acidity (pKa ~6–7) and resistance to hydrolysis, critical for catalytic applications .
  • Analytical Methods : Reverse-phase HPLC (as used for 4023-80-7) is effective for purity analysis of β-diketones, with retention times influenced by substituent polarity .

Biological Activity

1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione is an organic compound with significant biological activity, particularly in medicinal chemistry. This article provides an overview of its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol. The compound features a pyrazole ring substituted at the 4-position with an ethyl group and contains two carbonyl groups at the 1 and 3 positions of the butane chain. These structural characteristics contribute to its unique biological activities.

Research indicates that the biological activity of 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione may involve interactions with specific molecular targets. The compound can modulate enzyme or receptor activities through hydrogen bonding and π-π interactions facilitated by the pyrazole ring. These interactions are crucial for understanding its effects and therapeutic potential.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to known antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione. It has been evaluated for its cytotoxic effects on several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and others. The compound demonstrated significant inhibition of cell growth and induced apoptosis in these cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A54949.85Induction of apoptosis
HepG20.07Inhibition of Aurora-A kinase
JurkatNot specifiedCell cycle arrest

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione exhibits distinct biological properties:

Compound NameUnique Features
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dioneContains a methyl group; different reactivity
4,4,4-Trifluoro-1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dioneIncreased hydrophobicity; potential reactivity
1-(Pyridin-4-yl)butane-1,3-dioneDifferent electronic properties affecting reactivity

These comparisons underscore how variations in chemical structure can significantly influence biological activity.

Case Studies

Several case studies have explored the efficacy of 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione in clinical settings:

Case Study 1: Anticancer Efficacy
In a study involving lung cancer cells (A549), treatment with the compound resulted in a notable reduction in cell viability after 48 hours. The mechanism was attributed to apoptosis induction mediated by caspase activation .

Case Study 2: Antimicrobial Testing
A series of tests were conducted on various bacterial strains where the compound demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with complete inhibition observed within hours .

Q & A

Q. What are the standard synthetic routes for 1-(1-Ethyl-1H-pyrazol-4-yl)butane-1,3-dione, and how are reaction conditions optimized for yield?

The synthesis typically involves condensation reactions or nucleophilic substitutions between pyrazole derivatives and diketone precursors. A common approach is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with acetylacetone derivatives under basic conditions (e.g., NaOH or K₂CO₃). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
  • Temperature control : Reflux conditions (60–100°C) improve reaction rates while avoiding decomposition.
  • Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate diketone formation.
    Purification often employs recrystallization from ethanol or column chromatography using silica gel .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Identifies ethyl group protons (δ 1.2–1.5 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ 190–210 ppm) and pyrazole ring carbons.
  • IR spectroscopy : Detects C=O stretches (1650–1750 cm⁻¹) and pyrazole C-N vibrations (1500–1600 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 224.21 for C₁₀H₁₂N₂O₄) validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL resolve ambiguities in structural data from NMR or IR?

SHELXL refines crystal structures by:

  • Anisotropic displacement parameter modeling : Accurately maps electron density for atoms in the pyrazole and diketone moieties.
  • Twinned data handling : Resolves overlapping reflections common in low-symmetry crystals.
  • Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., C=O⋯H-N) that influence reactivity.
    For discrepancies between NMR and crystallographic data, validate bond lengths/angles against SHELXL-refined values and adjust NMR coupling constant interpretations .

Q. How should researchers design bioactivity assays to evaluate antimicrobial or anticancer potential?

  • Minimum Inhibitory Concentration (MIC) assays :
    • Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains.
    • Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO).
  • Cancer cell line screening :
    • Test against human cancer lines (e.g., MCF-7, HeLa) using MTT or SRB assays.
    • Validate selectivity via comparative assays on non-cancerous cells (e.g., HEK-293).
  • Statistical rigor : Apply ANOVA or Student’s t-test with p < 0.05 significance thresholds .

Q. What computational strategies reconcile contradictions between DFT-predicted properties and experimental results?

  • Parameter validation : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) align with experimental conditions (solvent, pH).
  • Conformational sampling : Use molecular dynamics (MD) to assess flexible regions (e.g., ethyl group rotation).
  • Spectroscopic simulation : Compare computed IR/NMR spectra (Gaussian, ORCA) with empirical data to refine computational models .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in nucleophilic substitution reactions?

  • Variable reaction monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C in the pyrazole ring to trace substitution pathways.
  • Kinetic studies : Determine rate constants under varying temperatures to identify dominant mechanisms (SN1 vs. SN2) .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Synthesis

ParameterOptimized ConditionImpact on Yield
SolventDMF (anhydrous)85–90%
Temperature80°C (reflux)Maximal rate
CatalystK₂CO₃ (2 equiv)75–80%
PurificationSilica gel chromatography>95% purity

Q. Table 2. Key Crystallographic Data (SHELXL Refinement)

ParameterValue
Space groupP2₁/c
R factor<0.05
C=O bond length1.21 Å
Pyrazole ring planarityRMSD <0.01 Å

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